molecular formula C17H22N2O7S2 B6207311 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide CAS No. 2694734-97-7

3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide

Cat. No. B6207311
CAS RN: 2694734-97-7
M. Wt: 430.5
InChI Key:
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Description

3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide, commonly referred to as BEMBS, is an organic compound that has been extensively studied due to its potential applications in a variety of fields. BEMBS is a sulfonamide derivative with a unique chemical structure, which enables it to interact with various biological molecules in a specific manner.

Scientific Research Applications

BEMBS has been studied extensively in a variety of scientific research applications, including drug delivery, biocatalysis, and bioremediation. In drug delivery, BEMBS has been used as a delivery vehicle for a variety of drugs, including antibiotics, antivirals, and antifungals. In biocatalysis, BEMBS has been used to catalyze the formation of a variety of products, including peptides, proteins, and enzymes. In bioremediation, BEMBS has been used to remove pollutants from contaminated water.

Mechanism of Action

The mechanism of action of BEMBS is based on its ability to interact with biological molecules in a specific manner. BEMBS binds to the active sites of enzymes, proteins, and other biological molecules, which results in the inhibition or activation of these molecules. This interaction is further enhanced by the presence of sulfonamide groups on the molecule, which increases the affinity of BEMBS for the active sites of these molecules.
Biochemical and Physiological Effects
BEMBS has been shown to have a variety of biochemical and physiological effects on cells and organisms. In cell culture studies, BEMBS has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. In animal studies, BEMBS has been shown to reduce inflammation and to improve wound healing. Additionally, BEMBS has been shown to reduce the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

The use of BEMBS in laboratory experiments has a number of advantages. BEMBS is relatively easy to synthesize in the laboratory and can be used in a variety of experimental systems, including cell culture and animal models. Additionally, BEMBS is relatively inexpensive and can be used in a variety of concentrations. However, the use of BEMBS in laboratory experiments is limited by its potential toxicity, which can vary depending on the concentration used.

Future Directions

The potential applications of BEMBS in scientific research are vast and there is still much to be explored. Potential future directions include the use of BEMBS in drug delivery systems, the development of new biocatalytic processes, and the optimization of BEMBS for bioremediation. Additionally, further research is needed to determine the exact mechanism of action of BEMBS and to explore its potential toxicity in different concentrations.

Synthesis Methods

BEMBS can be synthesized in a two-step process. The first step involves the reaction of 4-methoxybenzenesulfonamide with 2-hydroxyethyl-N,N-bis(3-benzenesulfonamido)benzene-1-sulfonamide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of BEMBS. The second step involves the reaction of BEMBS with a variety of other compounds, such as acetic acid, to produce the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide' involves the reaction of 3-nitrobenzenesulfonamide with 4-methoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide in the presence of a reducing agent to obtain the desired compound.", "Starting Materials": [ "3-nitrobenzenesulfonamide", "4-methoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide", "Reducing agent" ], "Reaction": [ "Step 1: Reduction of 3-nitrobenzenesulfonamide with a reducing agent to obtain 3-aminobenzenesulfonamide", "Step 2: Reaction of 3-aminobenzenesulfonamide with 4-methoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide in the presence of a coupling agent to obtain the desired compound '3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide'" ] }

CAS RN

2694734-97-7

Molecular Formula

C17H22N2O7S2

Molecular Weight

430.5

Purity

95

Origin of Product

United States

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